molecular formula C9H9AsN2O3 B14723143 2-(4-arsorosophenyl)-N-carbamoylacetamide CAS No. 5425-17-2

2-(4-arsorosophenyl)-N-carbamoylacetamide

Cat. No.: B14723143
CAS No.: 5425-17-2
M. Wt: 268.10 g/mol
InChI Key: DUDUDQPSJZJVFI-UHFFFAOYSA-N
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Description

2-(4-arsorosophenyl)-N-carbamoylacetamide is an organoarsenic compound with a complex structure that includes an arsenic atom bonded to a phenyl ring and a carbamoylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-arsorosophenyl)-N-carbamoylacetamide typically involves multiple steps. One common method includes the reaction of arsanilic acid with acetic anhydride to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-arsorosophenyl)-N-carbamoylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction typically produces arsenic(III) derivatives .

Scientific Research Applications

2-(4-arsorosophenyl)-N-carbamoylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-arsorosophenyl)-N-carbamoylacetamide involves its interaction with biological molecules. The arsenic atom can bind to thiol groups in proteins, disrupting their function. This can lead to the inhibition of enzymes and other proteins critical for cell survival and proliferation. The compound may also generate reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-arsorosophenyl)-N-carbamoylacetamide is unique due to its specific structure, which allows for distinct interactions with biological molecules compared to other organoarsenic compounds.

Properties

CAS No.

5425-17-2

Molecular Formula

C9H9AsN2O3

Molecular Weight

268.10 g/mol

IUPAC Name

2-(4-arsorosophenyl)-N-carbamoylacetamide

InChI

InChI=1S/C9H9AsN2O3/c11-9(14)12-8(13)5-6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H3,11,12,13,14)

InChI Key

DUDUDQPSJZJVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=O)N)[As]=O

Origin of Product

United States

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